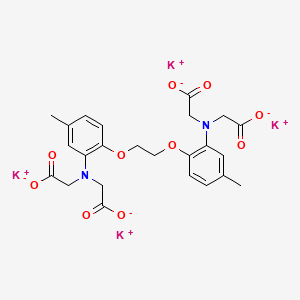
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by its unique structure, which includes a pent-4-enyl group, a T-butyldiphenylsilyl group, and three benzoyl groups attached to a D-glucopyranoside backbone. It is primarily used in synthetic organic chemistry for various applications, including as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine to form tri-O-benzoyl-D-glucopyranoside.
Introduction of the Silyl Group: The protected glucopyranoside is then reacted with T-butyldiphenylsilyl chloride in the presence of a base like imidazole to introduce the T-butyldiphenylsilyl group at the 6-O position.
Attachment of the Pent-4-enyl Group: Finally, the pent-4-enyl group is introduced via a suitable coupling reaction, often using a reagent like pent-4-enyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and silyl groups, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of carbohydrate chemistry and the development of glycosylation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways involving glycosylation, where it acts as a donor or acceptor of glycosyl groups, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-glucopyranoside: Lacks the T-butyldiphenylsilyl group, making it less sterically hindered.
Hex-5-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside: Contains a hex-5-enyl group instead of a pent-4-enyl group, affecting its reactivity and steric properties.
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-acetyl-D-glucopyranoside: Uses acetyl groups instead of benzoyl groups, altering its solubility and reactivity.
Uniqueness
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of steric hindrance and reactivity, making it particularly useful in selective glycosylation reactions and the synthesis of complex molecules.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-pent-4-enoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50O9Si/c1-5-6-22-33-52-47-43(57-46(51)37-27-16-9-17-28-37)42(56-45(50)36-25-14-8-15-26-36)41(55-44(49)35-23-12-7-13-24-35)40(54-47)34-53-58(48(2,3)4,38-29-18-10-19-30-38)39-31-20-11-21-32-39/h5,7-21,23-32,40-43,47H,1,6,22,33-34H2,2-4H3/t40-,41-,42+,43-,47?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINWPINHUITAG-BLWXIMAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCCCC=C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)OCCCC=C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50O9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)




![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)




